(S)-Carvedilol
CAS No.: 95094-00-1
Cat. No.: VC21339621
Molecular Formula: C24H26N2O4
Molecular Weight: 406.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 95094-00-1 |
---|---|
Molecular Formula | C24H26N2O4 |
Molecular Weight | 406.5 g/mol |
IUPAC Name | (2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol |
Standard InChI | InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1 |
Standard InChI Key | OGHNVEJMJSYVRP-KRWDZBQOSA-N |
Isomeric SMILES | COC1=CC=CC=C1OCCNC[C@@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
SMILES | COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Canonical SMILES | COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Appearance | White to Off-White Solid |
Melting Point | 114-115°C |
Pharmacological Properties of (S)-Carvedilol
Receptor Binding Profile
The pharmacological profile of (S)-Carvedilol demonstrates important distinctions from its R(+) counterpart. While both enantiomers contribute to carvedilol's β1-, β2-, and α1-adrenoceptor blocking properties, their relative potencies at these receptor sites vary, creating a complex pharmacodynamic profile .
Unique Signaling Mechanism
Recent research has provided fascinating insights into carvedilol's molecular mechanism of action. Unlike traditional beta-blockers, carvedilol exhibits a "biased" signaling profile, particularly at β2-adrenoceptors. Studies have demonstrated that carvedilol functions as an inverse agonist for Gs-dependent adenylyl cyclase activation while simultaneously activating β-arrestin-dependent signaling pathways .
This unique property enables carvedilol to stimulate phosphorylation of the β2-adrenergic receptor's cytoplasmic tail, recruitment of β-arrestin to the receptor, receptor internalization, and activation of extracellular regulated kinase 1/2 (ERK 1/2) . Researchers hypothesize that this distinctive signaling bias may explain carvedilol's superior clinical efficacy in heart failure treatment compared to other β-blockers .
Comparative Efficacy
In clinical studies, carvedilol has demonstrated superior efficacy compared to other β-blockers like metoprolol. Significantly greater increases in left ventricular ejection fraction (LVEF) have been observed with carvedilol treatment in patients with chronic heart failure . This enhanced efficacy may partially result from the unique pharmacological contributions of the (S)-enantiomer.
Pharmacokinetics of (S)-Carvedilol
Stereoselective Metabolism
The pharmacokinetics of (S)-Carvedilol reveals marked stereoselective properties that distinguish it from the R(+) enantiomer. After oral administration, carvedilol undergoes significant first-pass metabolism with notable stereoselectivity, resulting in plasma levels of R(+)-carvedilol approximately 2 to 3 times higher than those of S(-)-carvedilol . This difference suggests that (S)-Carvedilol may experience greater first-pass metabolism or different absorption characteristics.
Elimination Half-Life
The mean apparent terminal elimination half-life differs between the enantiomers. For S(-)-carvedilol, the elimination half-life ranges from 7 to 11 hours, while R(+)-carvedilol has a slightly shorter half-life of 5 to 9 hours . This prolonged presence of the (S)-enantiomer in the circulation may contribute to the sustained therapeutic effects observed with carvedilol treatment.
Enzymatic Pathways
Metabolism of the enantiomers shows distinct stereoselectivity in terms of enzymatic pathways. While both enantiomers are metabolized by cytochrome P450 enzymes in the liver, S(-)-carvedilol is metabolized to a lesser extent by CYP2D6 than R(+)-carvedilol . The primary P450 enzymes responsible for the metabolism of both enantiomers in human liver microsomes are CYP2D6 and CYP2C9, with contributions from CYP3A4, 2C19, 1A2, and 2E1 .
CYP2C9 appears to be of primary importance in the O-methylation pathway of S(-)-carvedilol specifically . This enzymatic specificity has important implications for drug interactions and genetic variations in metabolizing enzymes.
Impact of Genetic Polymorphisms
Genetic polymorphisms in metabolizing enzymes significantly influence the pharmacokinetics of (S)-Carvedilol. Poor metabolizers of debrisoquin (a marker for cytochrome P450 2D6) exhibit 2- to 3-fold higher plasma concentrations of R(+)-carvedilol compared to extensive metabolizers. In contrast, plasma levels of S(-)-carvedilol increase only about 20% to 25% in poor metabolizers . This differential effect confirms that the (S)-enantiomer is metabolized to a lesser extent by CYP2D6.
Pharmacokinetic Parameters
Table 1: Comparative Pharmacokinetic Parameters of Carvedilol Enantiomers
Parameter | S(-)-Carvedilol | R(+)-Carvedilol |
---|---|---|
Plasma levels after oral administration | Lower | 2-3 times higher than S(-) |
Terminal elimination half-life | 7-11 hours | 5-9 hours |
Effect of CYP2D6 poor metabolizer status | 20-25% increase in plasma levels | 2-3 fold increase in plasma levels |
Protein binding | >98% (primarily albumin) | >98% (primarily albumin) |
Metabolic Pathways of (S)-Carvedilol
Primary Metabolizing Enzymes
The metabolic fate of (S)-Carvedilol involves several cytochrome P450 enzymes, each contributing differently to its biotransformation. The differential involvement of these enzymes in metabolizing the enantiomers contributes to the distinct pharmacokinetic profiles observed.
Table 2: Key Enzymes Involved in Carvedilol Metabolism
Enzyme | Role in S(-)-Carvedilol Metabolism | Role in R(+)-Carvedilol Metabolism |
---|---|---|
CYP2D6 | Lesser extent | Major enzyme for 4'- and 5'-hydroxylation |
CYP2C9 | Primary importance in O-methylation pathway | Involved in metabolism |
CYP3A4 | Minor contribution | Minor contribution |
CYP2C19 | Minor contribution | Minor contribution |
CYP1A2 | Minor contribution | Minor contribution |
CYP2E1 | Minor contribution | Minor contribution |
Active Metabolites
Compared to carvedilol, the active metabolites exhibit weak vasodilating activity. Plasma concentrations of these active metabolites are approximately one-tenth of those observed for carvedilol and have similar pharmacokinetic profiles to the parent compound . While specific data on the metabolites of (S)-Carvedilol is limited, the 4'-hydroxyphenyl metabolite of carvedilol is approximately 13 times more potent for β-blockade than the parent compound, based on preclinical studies .
Clinical Significance of (S)-Carvedilol
Mortality Benefits
Multiple large-scale clinical trials have established carvedilol's mortality benefits. The Carvedilol Or Metoprolol European Trial (COMET) involving 3,029 patients with mild to severe chronic heart failure found significantly lower mortality with carvedilol than with metoprolol . Similarly, the US Carvedilol Heart Failure Trials Program demonstrated significantly lower mortality and reduced risk of hospitalization for cardiovascular causes in carvedilol recipients compared to placebo .
Ventricular Remodeling
Carvedilol has demonstrated effectiveness in reversing or attenuating left ventricular remodeling in patients with chronic heart failure and in those with left ventricular dysfunction following acute myocardial infarction . This ability to positively affect cardiac structure and function likely contributes to its long-term benefits in heart failure management.
Post-Myocardial Infarction Protection
The Carvedilol Post-Infarct Survival Control in LV Dysfunction (CAPRICORN) trial enrolling 1,959 patients with left ventricular dysfunction following acute myocardial infarction showed reduced all-cause mortality in patients receiving carvedilol in addition to conventional therapy compared to those receiving placebo plus conventional therapy .
Research Findings on Signaling Mechanisms
β-Arrestin-Mediated Signaling
A groundbreaking study published in the Proceedings of the National Academy of Sciences identified carvedilol as having a unique signaling profile among 16 clinically relevant β-adrenergic receptor antagonists . This research demonstrated that carvedilol functions as an inverse agonist for Gs-dependent adenylyl cyclase activation while simultaneously activating β-arrestin-dependent signaling pathways .
Receptor Phosphorylation and Internalization
Detailed molecular studies have shown that carvedilol stimulates phosphorylation of the β2-adrenergic receptor's cytoplasmic tail at specific G protein-coupled receptor kinase sites. A 30-minute treatment with carvedilol stimulated a 1.9±0.09-fold increase in receptor phosphorylation at the known GRK sites (serine 355/356) and a similar 1.9±0.1-fold increase in global receptor phosphorylation .
Furthermore, carvedilol induces β-arrestin recruitment to the receptor and subsequent receptor internalization. While the full agonist isoproterenol stimulated 38.7%±3.5 receptor internalization, carvedilol produced a more modest 5.5%±1.7 internalization effect . These findings highlight carvedilol's ability to activate β-arrestin-dependent pathways despite functioning as an inverse agonist for G protein activation.
ERK 1/2 Activation Pathway
Carvedilol's unique signaling profile extends to its activation of extracellular regulated kinase 1/2 (ERK 1/2). Research using siRNA to silence β-arrestin2 expression revealed that carvedilol-stimulated ERK activation is predominantly β-arrestin2-dependent. When β-arrestin2 was depleted, pERK was reduced by 71.0±4.5% for carvedilol compared to a 42.3±2.2% reduction for the full agonist isoproterenol . This strong dependence on β-arrestin2 for signaling may contribute to carvedilol's unique therapeutic profile.
Future Directions and Research Opportunities
Personalized Medicine Applications
The stereoselective metabolism of carvedilol and the differential impact of genetic polymorphisms on the enantiomers' pharmacokinetics present opportunities for personalized medicine approaches. Genotype-guided dosing strategies could optimize therapy for individual patients based on their metabolizer status.
Novel Signaling Pathway Exploration
The discovery of carvedilol's β-arrestin-biased signaling opens new avenues for research into similar compounds that could selectively target beneficial signaling pathways while minimizing unwanted effects. As researchers note, carvedilol may serve as "a prototype for a new generation of therapeutic β2AR ligands" .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume